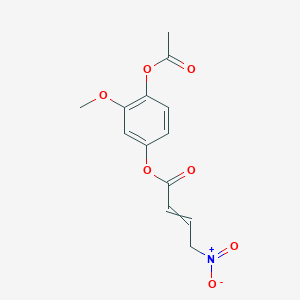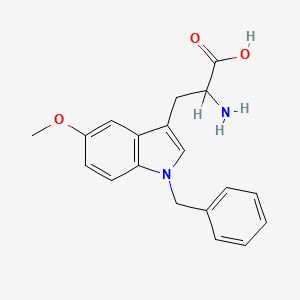
1-Benzyl-5-methoxytryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methoxytryptophan is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and a methoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methoxytryptophan typically involves the following steps:
Hydroxylation of Tryptophan: The initial step involves the hydroxylation of tryptophan to form 5-hydroxytryptophan. This reaction is catalyzed by tryptophan hydroxylase.
Methylation: The 5-hydroxytryptophan is then methylated using hydroxyindole-O-methyltransferase (HIOMT) to produce 5-methoxytryptophan.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-methoxytryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and benzyl chloride.
Major Products:
Oxidation: Formation of 5-methoxyindole-3-carboxaldehyde.
Reduction: Formation of 1-benzyl-5-methoxyindoline.
Substitution: Formation of various 1-alkyl or 1-aryl-5-methoxytryptophan derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-methoxytryptophan has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex indole derivatives.
Biology: It is used in studies related to neurotransmitter synthesis and metabolism.
Industry: It can be used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methoxytryptophan involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumorigenic Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neurotransmitter Synthesis: It acts as a precursor for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.
Comparaison Avec Des Composés Similaires
5-Methoxytryptophan: Shares the methoxy group but lacks the benzyl group.
1-Benzyltryptophan: Lacks the methoxy group at the 5-position.
5-Hydroxytryptophan: Lacks both the benzyl and methoxy groups.
Uniqueness: 1-Benzyl-5-methoxytryptophan is unique due to the presence of both the benzyl and methoxy groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, improving its ability to cross cell membranes, while the methoxy group contributes to its anti-inflammatory and anti-tumorigenic activities .
Propriétés
Numéro CAS |
64024-04-0 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-amino-3-(1-benzyl-5-methoxyindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-7-8-18-16(10-15)14(9-17(20)19(22)23)12-21(18)11-13-5-3-2-4-6-13/h2-8,10,12,17H,9,11,20H2,1H3,(H,22,23) |
Clé InChI |
UXMTUUFYPGQFAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





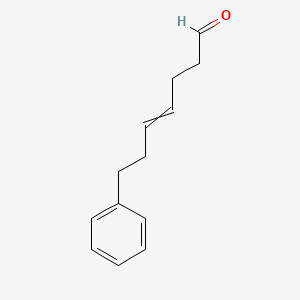
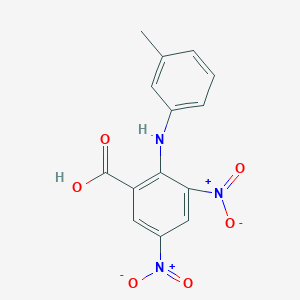
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
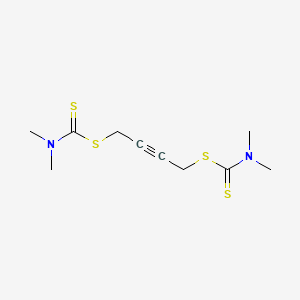
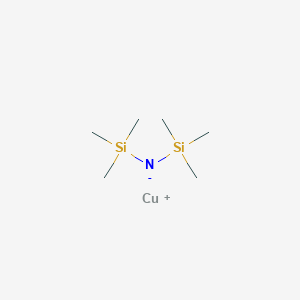

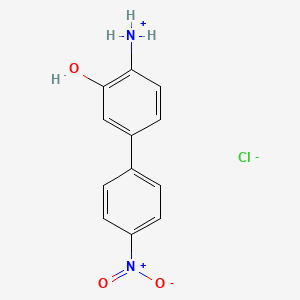
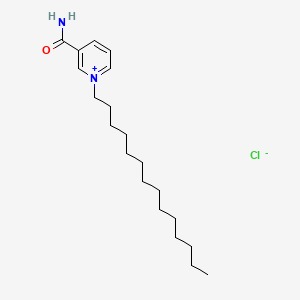

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
